1-Isopropyl-1H-imidazole-5-carbaldehyde
Overview
Description
1-Isopropyl-1H-imidazole-5-carbaldehyde is a chemical compound with the molecular formula C7H10N2O. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms.
Mechanism of Action
Mode of Action
Imidazole derivatives have been shown to exhibit antimicrobial potential , suggesting that they may interact with microbial proteins or enzymes to exert their effects.
Result of Action
Certain imidazole derivatives have demonstrated antimicrobial activity , indicating potential cellular effects such as inhibition of microbial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Cold-chain transportation and inert atmosphere storage are recommended to maintain the compound’s stability .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Isopropyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, catalysts, and other functional materials.
Comparison with Similar Compounds
1-Isopropyl-1H-benzo[d]imidazole-5-carboxylic acid: Similar in structure but contains a benzo ring fused to the imidazole ring.
Imidazole-4-carboxaldehyde: Another imidazole derivative with a formyl group at the 4-position.
Uniqueness: 1-Isopropyl-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 1-position and aldehyde group at the 5-position make it a versatile intermediate in organic synthesis and a potential candidate for various applications .
Properties
IUPAC Name |
3-propan-2-ylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-5-8-3-7(9)4-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIWEUWQSDSUIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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